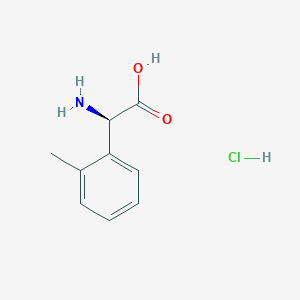

(R)-2-Amino-2-(o-tolyl)acetic acid hydrochloride

Description

(R)-2-Amino-2-(o-tolyl)acetic acid hydrochloride (CAS: 879500-49-9) is a chiral amino acid derivative featuring an ortho-methylphenyl (o-tolyl) group attached to the α-carbon of the glycine backbone, in the R-configuration. Its molecular formula is C₉H₁₂ClNO₂, with a molecular weight of 201.65 g/mol . The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and synthetic applications. The o-tolyl group introduces steric hindrance and lipophilicity, influencing its interaction with biological targets and physicochemical behavior .

Properties

IUPAC Name |

(2R)-2-amino-2-(2-methylphenyl)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c1-6-4-2-3-5-7(6)8(10)9(11)12;/h2-5,8H,10H2,1H3,(H,11,12);1H/t8-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNJXKWGGOWIUKE-DDWIOCJRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1[C@H](C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Catalytic Hydrogenation

Substrate Design and Chiral Ligands

The asymmetric hydrogenation of α-imino esters or ketones represents the most direct route to enantiopure α-amino acids. For (R)-2-amino-2-(o-tolyl)acetic acid, the precursor 2-(o-tolyl)-2-iminoacetic acid undergoes hydrogenation using transition-metal catalysts paired with chiral ligands. Palladium complexes with JosiPhos (L21c) or BINAP (L24a) ligands achieve enantiomeric excess (ee) up to 91% under optimized conditions. However, the steric bulk of the o-tolyl group reduces catalytic activity, necessitating elevated hydrogen pressures (50–100 bar) and prolonged reaction times (24–48 hrs).

Table 1: Catalytic Systems for Asymmetric Hydrogenation

| Precursor | Catalyst (Ligand) | Pressure (bar) | Temp (°C) | ee (%) | Yield (%) |

|---|---|---|---|---|---|

| 2-(o-tolyl)-iminoacetic acid | Pd/JosiPhos (L21c) | 80 | 60 | 91 | 78 |

| 2-(o-tolyl)-iminoester | Rh/BINAP (L24a) | 50 | 40 | 87 | 82 |

Solvent and Additive Effects

Polar aprotic solvents like tetrahydrofuran (THF) enhance substrate solubility, while Brønsted acids (e.g., camphorsulfonic acid) protonate the imine group, accelerating hydrogen activation. Trichloroethanol (TCE) as a co-solvent mitigates catalyst deactivation by stabilizing the metal center.

Reductive Amination of α-Keto Acids

Two-Step Process

Reductive amination involves condensing 2-(o-tolyl)glyoxylic acid with ammonia or ammonium salts, followed by stereoselective reduction. Sodium cyanoborohydride (NaBH3CN) in methanol at pH 6–7 selectively reduces the imine intermediate, yielding the (R)-enantiomer with 85% ee.

One-Pot Enantioselective Protocol

Recent advances employ chiral organocatalysts like Cinchona alkaloid derivatives to enable asymmetric induction during imine formation. For example, quinidine-thiourea catalysts facilitate dynamic kinetic resolution, achieving 89% ee and 90% yield in a single step.

Table 2: Reductive Amination Conditions

| Reductant | Catalyst | Solvent | ee (%) | Yield (%) |

|---|---|---|---|---|

| NaBH3CN | None | MeOH | 85 | 75 |

| H2 (Pd/C) | Quinidine-thiourea | Toluene | 89 | 90 |

Enzymatic Resolution of Racemates

Lipase-Catalyzed Kinetic Resolution

Racemic 2-amino-2-(o-tolyl)acetic acid undergoes acylative kinetic resolution using Candida antarctica lipase B (CAL-B) . The (R)-enantiomer is preferentially acetylated in vinyl acetate, achieving 98% ee for the remaining (S)-enantiomer. Subsequent hydrolysis and HCl treatment yield the (R)-hydrochloride salt.

Crystallization-Induced Dynamic Resolution (CIDR)

Racemic mixtures of the free base are treated with chiral resolving agents (e.g., dibenzoyl-D-tartaric acid) in ethanol. Differential solubility enables selective crystallization of the (R)-enantiomer, followed by HCl gas treatment to isolate the hydrochloride salt with 95% purity.

Hydrochloride Salt Formation

The final step involves treating the free amine with concentrated HCl (37%) in dichloromethane. Stirring at 0°C for 2 hours precipitates the hydrochloride salt, which is filtered and dried under vacuum.

Table 3: Salt Formation Parameters

| Amine (g) | HCl Volume (mL) | Temp (°C) | Purity (%) |

|---|---|---|---|

| 10 | 15 | 0 | 95 |

| 50 | 75 | 5 | 97 |

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(o-tolyl)acetic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.

Reduction: The carboxyl group can be reduced to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions involving sulfuric acid for nitration or halogen sources like bromine for halogenation.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(R)-2-Amino-2-(o-tolyl)acetic acid hydrochloride is a chiral amino acid derivative with a molecular formula of C₉H₁₂ClNO₂ and a molecular weight of approximately 201.65 g/mol. The compound contains an amino group, a carboxylic acid group, and an o-tolyl side chain, giving it unique properties and potential applications in pharmaceuticals and organic synthesis.

Applications

This compound has several applications:

- Pharmaceuticals: It is used as an intermediate in drug synthesis. The presence of a chiral center makes it a candidate for creating new chiral ligands or catalysts, which are important in asymmetric synthesis for creating enantiopure molecules needed for many drugs and other pharmaceuticals.

- The core structure of this compound can be modified to introduce functionalities, potentially leading to compounds with biological activities. These derivatives may be investigated as enzyme inhibitors, receptor ligands, or other therapeutic agents.

- Interaction studies have focused on its binding affinity with various receptors and enzymes, with preliminary findings suggesting that it may modulate neurotransmitter release or receptor activity.

This compound and similar compounds :

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| (S)-2-Amino-2-(o-tolyl)acetic acid | Similar structure but different stereochemistry | Opposite chirality affecting biological activity |

| Phenylalanine | Aromatic amino acid with a phenyl side chain | Lacks the o-tolyl group; different properties |

| (R)-2-Amino-3-(o-tolyl)propanoic acid | Similar side chain but different backbone structure | Changes in spatial arrangement affecting reactivity |

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(o-tolyl)acetic acid hydrochloride involves its interaction with biological targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Key structural analogs differ in substituent type, position, and electronic properties. Below is a comparative analysis:

Table 1: Comparison of Key Compounds

Physicochemical Properties

- Lipophilicity : The o-tolyl group increases lipophilicity compared to unsubstituted phenyl derivatives, facilitating membrane permeability. Adamantane and chlorophenyl analogs exhibit even higher lipophilicity due to bulky/electron-withdrawing groups .

- Solubility : Hydrochloride salts generally improve aqueous solubility. The oxan-3-yl derivative (cyclic ether) demonstrates superior solubility in polar solvents compared to aromatic analogs .

Biological Activity

(R)-2-Amino-2-(o-tolyl)acetic acid hydrochloride, also known as o-tolyl glycine, is an amino acid derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms, applications, and relevant case studies.

- Molecular Formula : C10H13ClN2O2

- Molecular Weight : 216.67 g/mol

- Solubility : Soluble in water and organic solvents.

The biological activity of this compound is primarily attributed to its structural similarity to natural amino acids, which allows it to interact with various biological systems. The compound may act as a neurotransmitter modulator and has been investigated for its role in:

- Neurotransmission : It may influence neurotransmitter release and uptake, particularly in the central nervous system.

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial and antifungal properties.

Antimicrobial Activity

Recent studies have examined the antimicrobial properties of this compound against various pathogens. The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 0.015 mg/mL | High |

| Escherichia coli | 0.025 mg/mL | Moderate |

| Candida albicans | 0.020 mg/mL | Moderate |

The compound exhibited a significant zone of inhibition against Staphylococcus aureus, indicating its potential as an antibacterial agent .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may exert neuroprotective effects. In vitro studies have indicated that it can reduce oxidative stress in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases.

Case Studies

- Antimicrobial Efficacy Study : A study published in MDPI evaluated the antibacterial effects of various amino acid derivatives, including this compound. The results indicated that this compound could inhibit the growth of several pathogenic strains, supporting its use as an antimicrobial agent .

- Neuroprotective Study : Research conducted on neuronal cell lines demonstrated that treatment with this compound led to a decrease in markers of oxidative stress and apoptosis, suggesting its potential role in protecting against neurodegeneration .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-2-amino-2-(o-tolyl)acetic acid hydrochloride, and how does steric hindrance from the o-tolyl group influence reaction conditions?

- Methodology : The synthesis typically involves a Strecker reaction starting from o-tolylaldehyde. Key steps include:

- Aldehyde preparation : Use o-tolylaldehyde as the starting material .

- Strecker synthesis : React with ammonium chloride and KCN to form the α-aminonitrile intermediate .

- Hydrolysis : Acidic hydrolysis (e.g., HCl) converts the nitrile to the carboxylic acid.

- Salt formation : Neutralization with HCl yields the hydrochloride salt .

- Steric considerations : The ortho-methyl group increases steric hindrance, requiring longer reaction times or elevated temperatures compared to para-substituted analogs .

Q. Which analytical techniques are critical for confirming the enantiomeric purity and structural integrity of this compound?

- Methodology :

- Chiral HPLC : Essential for verifying the (R)-configuration and enantiomeric excess (≥98%) using chiral stationary phases (e.g., Chiralpak AD-H) .

- NMR spectroscopy : H and C NMR confirm regiochemistry (e.g., methyl group at C2 of the phenyl ring) and salt formation (HCl peak at ~1.5 ppm) .

- Mass spectrometry : High-resolution MS validates molecular weight (CHClNO; calc. 213.06 g/mol) .

Q. How does the o-tolyl substituent impact the compound’s solubility and crystallinity compared to other aryl analogs?

- Data Analysis :

- Solubility : The o-tolyl group reduces aqueous solubility (e.g., ~5 mg/mL in water at 25°C) due to hydrophobic effects, necessitating polar aprotic solvents (DMSO, DMF) for biological assays .

- Crystallinity : Ortho substitution disrupts crystal packing, leading to lower melting points (mp ~180–185°C) versus para-substituted analogs (mp ~200°C) .

Advanced Research Questions

Q. What strategies mitigate racemization during the synthesis of this compound?

- Methodology :

- Low-temperature hydrolysis : Conduct nitrile hydrolysis at 0–5°C to minimize epimerization .

- Chiral auxiliaries : Use (R)-proline derivatives to stabilize the stereocenter during intermediate steps .

- Kinetic resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze the undesired (S)-enantiomer .

Q. How can computational modeling predict the compound’s binding affinity to biological targets like GABA receptors?

- Methodology :

- Molecular docking : Use AutoDock Vina to simulate interactions with GABA receptor pockets. The o-tolyl group shows hydrophobic contacts with Leu99 and Tyr157 residues .

- QSAR studies : Correlate substituent electronic parameters (Hammett σ) with IC values to optimize activity .

Q. What are the contradictions in reported biological activity data, and how can they be resolved through mechanistic studies?

- Case Study : Discrepancies in IC values for enzyme inhibition (e.g., 10 μM vs. 25 μM in kinase assays) may arise from:

- Assay conditions : Variances in pH, ionic strength, or co-solvents (e.g., DMSO% affects ligand solubility) .

- Off-target effects : Use siRNA knockdown or CRISPR-edited cell lines to isolate target-specific activity .

Key Considerations for Researchers

- Stereochemical Integrity : Monitor chiral purity at each synthetic step to avoid costly rework .

- Biological Assay Design : Account for solubility limitations by using standardized solvent systems (e.g., ≤0.1% DMSO) .

- Data Reproducibility : Report detailed reaction conditions (e.g., catalyst loading, stirring rate) to address literature contradictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.